1-(Cyclopropylcarbonyl)piperazine hydrochloride

概要

説明

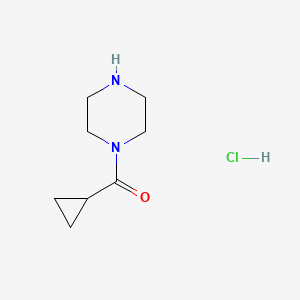

1-(Cyclopropylcarbonyl)piperazine hydrochloride is an organic compound with the molecular formula C8H14N2O·HCl. It is a derivative of piperazine, a six-membered heterocyclic compound, and is characterized by the presence of a cyclopropylcarbonyl group attached to the piperazine ring. This compound is primarily used as a reagent in organic synthesis and has applications in the pharmaceutical industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride typically involves the following steps:

Protection of Piperazine: The piperazine ring is first protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc).

Cyclopropylcarbonylation: The protected piperazine is then reacted with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to introduce the cyclopropylcarbonyl group.

Deprotection: The protecting group is removed using an acid, such as trifluoroacetic acid, to yield the free 1-(Cyclopropylcarbonyl)piperazine.

Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Nucleophilic Substitution Reactions

The secondary amine in the piperazine ring participates in nucleophilic substitution with electrophilic partners. A key example involves its reaction with 2-chloro-4-amino-6,7-dimethoxyquinazoline:

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Ethanol, room temperature | 95% | 4-Amino-2-[4-(cyclopropylcarbonyl)-1-piperazinyl]-6,7-dimethoxyquinazoline |

This reaction proceeds via displacement of the chlorine atom by the piperazine nitrogen, forming a stable quinazoline derivative with potential pharmacological activity.

Acylation and Coupling Reactions

The compound serves as an acylating agent or participates in coupling reactions to form amide bonds:

Example 1: CDI-Mediated Coupling

| Reagents | Conditions | Yield |

|---|---|---|

| CDI (Carbonyldiimidazole), THF, room temperature | 3-hour reaction, ethyl acetate extraction | 95% |

This method efficiently couples the piperazine derivative with carboxylic acids, producing complex amides for drug development.

Example 2: HBTU/DIPEA-Mediated Coupling

| Reagents | Conditions | Yield |

|---|---|---|

| HBTU, DIPEA, DMF, 30–50°C | Overnight reaction, recrystallization | 81.9% |

This approach is particularly useful for synthesizing peptidomimetics and kinase inhibitors.

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation for deprotection or functional group modification:

| Conditions | Catalyst | Yield |

|---|---|---|

| H₂ (1 atm), 10% Pd/C, ethanol, overnight | Palladium on carbon | 97% |

This reaction removes benzyl protecting groups while preserving the cyclopropylcarbonyl moiety, enabling further functionalization.

Reaction with Acyl Chlorides

The piperazine nitrogen reacts with acyl chlorides to form tertiary amides:

| Reagents | Conditions | Yield |

|---|---|---|

| Pivaloyl chloride, triethylamine, dichloromethane/ethanol | 4-hour reaction, room temperature | 91.5% |

This acylation expands the compound’s utility in synthesizing structurally diverse analogs.

Mechanistic Insights

-

Nucleophilic Substitution: The piperazine nitrogen attacks electrophilic centers (e.g., chlorinated heterocycles), facilitated by its lone pair of electrons.

-

Acylation: Activation of carboxylic acids via CDI or HBTU enables efficient amide bond formation with the amine group.

-

Hydrogenation: Selective reduction of benzyl groups occurs without altering the cyclopropylcarbonyl functionality.

科学的研究の応用

Synthesis Overview

The synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride typically involves several steps:

- Protection of Piperazine : The piperazine ring is protected using a suitable protecting group.

- Cyclopropylcarbonylation : The protected piperazine reacts with cyclopropylcarbonyl chloride in the presence of a base.

- Deprotection : The protecting group is removed using an acid.

- Formation of Hydrochloride Salt : The free base is converted to its hydrochloride salt using hydrochloric acid .

Neuroprotection

This compound has shown promising results in neuroprotective studies, primarily through its interaction with sigma-1 receptors, which are implicated in various neurological disorders. Its potential applications include:

- Modulation of Neuroprotective Pathways : Research indicates that this compound may influence synaptic plasticity and neuronal survival under stress conditions .

- Treatment of Neurodegenerative Diseases : Preliminary studies suggest efficacy in models related to depression and neurodegeneration, indicating its potential as a therapeutic agent .

Study on Sigma-1 Receptor Binding

A recent study investigated the binding affinity of this compound for sigma-1 receptors. The findings suggested that this compound exhibits a significant binding affinity, which correlates with its neuroprotective properties. This study supports the hypothesis that modulation of these receptors can lead to beneficial outcomes in neurodegenerative conditions .

Preclinical Models for Depression Treatment

In another set of preclinical trials, analogs of this compound were tested for their effects on depressive behaviors in animal models. Results indicated that compounds similar to this compound could reduce depressive symptoms, suggesting potential therapeutic applications for mood disorders .

作用機序

The mechanism of action of 1-(Cyclopropylcarbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and influencing cellular signaling pathways.

類似化合物との比較

1-(Cyclopropylcarbonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-(Benzylcarbonyl)piperazine hydrochloride: Similar in structure but with a benzyl group instead of a cyclopropyl group, leading to different reactivity and biological activity.

1-(Ethylcarbonyl)piperazine hydrochloride: Contains an ethyl group, resulting in different physicochemical properties and applications.

1-(Phenylcarbonyl)piperazine hydrochloride: Features a phenyl group, which can enhance aromatic interactions and influence binding affinity to biological targets.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable in specific synthetic and research applications.

生物活性

1-(Cyclopropylcarbonyl)piperazine hydrochloride, with the CAS number 1021298-67-8, is a chemical compound characterized by its unique piperazine structure, which includes a cyclopropyl group attached to a carbonyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuroprotection and therapeutic applications.

- Molecular Formula : C₈H₁₄N₂O·HCl

- Molecular Weight : 190.67 g/mol

- Structure : The compound consists of a piperazine ring with a cyclopropylcarbonyl substituent, influencing its interaction with biological targets.

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its binding affinity for sigma-1 receptors. These receptors are implicated in various neurological disorders and are thought to play a role in neuroprotection and synaptic plasticity.

While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest that it may:

- Modulate neuroprotective pathways.

- Influence neuronal survival under stress conditions.

- Potentially impact neurotransmitter systems.

Case Studies and Research Findings

Recent studies have explored the compound's interaction with sigma-1 receptors, revealing promising results in preclinical models. Notably, compounds with similar structures have demonstrated effects on:

- Neurodegenerative Diseases : Analogous piperazine derivatives have shown efficacy in models of depression and neurodegeneration.

- Binding Affinity : Research indicates that this compound binds effectively to sigma-1 receptors, which may contribute to its neuroprotective properties.

Comparative Analysis with Other Piperazine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Cyclobutylcarbonyl)piperazine hydrochloride | Cyclobutyl group instead of cyclopropyl | Potentially different receptor activity |

| 1-(Phenylcarbonyl)piperazine hydrochloride | Phenyl group attached to carbonyl | Broader spectrum of biological activity |

| 1-(Methylcarbonyl)piperazine hydrochloride | Methyl group attached to carbonyl | Simpler structure, possibly differing potency |

This table illustrates the structural diversity within piperazine derivatives, each offering unique interactions and biological activities based on their substituents.

Safety and Handling

Due to the presence of the piperazine ring, caution is advised when handling this compound. Some derivatives can exhibit irritant or allergenic properties. The hydrochloride form may also possess corrosive characteristics.

Future Directions

Further research is essential to fully elucidate the pharmacological profile and therapeutic potential of this compound. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic assessments.

- Clinical trials to evaluate efficacy in treating specific neurological conditions.

- Exploration of potential side effects and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Cyclopropylcarbonyl)piperazine hydrochloride, and what reagents are critical for its preparation?

Methodological Answer: The synthesis typically involves coupling cyclopropanecarbonyl chloride with piperazine hydrochloride under controlled conditions. Key reagents include:

- Coupling agents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate the carboxyl group .

- Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.

- Bases : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl generated during the reaction.

Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/DCM gradients).

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A multi-spectral approach is employed:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.2–3.6 ppm (piperazine CH₂), and δ 4.1 ppm (CO-NH coupling).

- ¹³C NMR : Carbonyl (C=O) signal near 170 ppm and cyclopropyl carbons at 10–15 ppm.

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z corresponding to C₈H₁₄ClN₂O (calc. 203.08).

- X-ray Diffraction : Single-crystal analysis confirms cyclopropane ring geometry and hydrogen bonding with HCl .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic absorption, which may alter crystallinity.

- Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid aqueous buffers unless stability under physiological pH (7.4) is confirmed .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

Methodological Answer: Optimization strategies include:

- Stoichiometry : Use a 1.2:1 molar ratio of cyclopropanecarbonyl chloride to piperazine to account for side reactions.

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize cyclopropane ring opening.

- Workup : Extract unreacted starting materials with cold ethyl acetate, followed by pH adjustment (to ~7.0) to precipitate the product .

- Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in 10% MeOH/DCM) and HPLC (C18 column, retention time ~8.5 min).

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Standardize cell-based assays (e.g., receptor binding) using positive controls (e.g., known σ-receptor ligands) and replicate experiments (n ≥ 3).

- Solvent Effects : Compare activity in DMSO vs. saline to rule out solvent-induced aggregation.

- Metabolic Stability : Conduct liver microsome assays to assess if rapid metabolism (e.g., CYP3A4-mediated) reduces observed potency .

- Data Normalization : Use Hill plots to differentiate partial agonism vs. full receptor activation .

Q. How does the cyclopropane moiety influence the compound’s pharmacokinetic properties?

Methodological Answer: The cyclopropane ring:

- Lipophilicity : Increases logP by ~0.5 units compared to non-cyclopropyl analogs, enhancing blood-brain barrier (BBB) permeability (predicted via PAMPA-BBB assays) .

- Metabolic Resistance : Reduces oxidation by cytochrome P450 enzymes due to strain in the three-membered ring. Validate via LC-MS/MS metabolite profiling in hepatocytes.

- Conformational Rigidity : Restricts piperazine rotation, improving selectivity for target receptors (e.g., σ-1) over off-targets like 5-HT₂A .

特性

IUPAC Name |

cyclopropyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHDAPMHNYYTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021298-67-8 | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PP4J6RFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。